Product packaging for 4-(3-methoxybenzyl)thiomorpholine(Cat. No.:)

4-(3-methoxybenzyl)thiomorpholine

Cat. No.: B5615775
M. Wt: 223.34 g/mol
InChI Key: YCZICELDYBXAHR-UHFFFAOYSA-N
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Description

Historical Context of Thiomorpholine (B91149) as a Bioactive Moiety

The journey of thiomorpholine and its oxygen-containing analog, morpholine (B109124), in medicinal chemistry is a testament to their enduring relevance. jchemrev.comjchemrev.comresearchgate.net Initially recognized for their utility as solvents and in organic synthesis, their potential as bioactive moieties quickly became apparent. jchemrev.comresearchgate.net Over the years, a multitude of thiomorpholine derivatives have been synthesized and evaluated, revealing a broad spectrum of pharmacological activities. jchemrev.comresearchgate.net This has solidified the status of thiomorpholine as a "privileged scaffold," a core structure that consistently appears in compounds with diverse biological effects. jchemrev.comjchemrev.comresearchgate.net This historical precedent provides a strong foundation for the continued exploration of novel thiomorpholine-containing compounds. The established bioactivity of this heterocyclic system suggests that new derivatives have a higher probability of interacting with biological targets, making them attractive candidates for drug discovery programs. jchemrev.comjchemrev.comresearchgate.net

Overview of Structural Features Conferring Biological Utility

The biological utility of the thiomorpholine scaffold can be attributed to several key structural features. As a saturated heterocycle, it possesses a flexible, three-dimensional chair-like conformation. researchgate.net This allows it to present appended functional groups in specific spatial orientations, facilitating optimal interactions with the binding sites of biological macromolecules such as proteins and enzymes. jchemrev.comresearchgate.netresearchgate.net

Role of Saturated N,S-Heterocycles in Pharmacophore Design

In the realm of pharmacophore design, which involves identifying the essential structural features of a molecule required for its biological activity, saturated N,S-heterocycles like thiomorpholine play a crucial role. jchemrev.comjchemrev.comresearchgate.net The defined three-dimensional geometry of these rings allows for the precise positioning of pharmacophoric elements. researchgate.net This is in contrast to more flexible acyclic structures, where the energetic cost of adopting the correct conformation for binding can be a disadvantage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NOS B5615775 4-(3-methoxybenzyl)thiomorpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-14-12-4-2-3-11(9-12)10-13-5-7-15-8-6-13/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZICELDYBXAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methoxybenzyl Thiomorpholine and Analogues

Direct N-Alkylation Approaches for 4-(3-Methoxybenzyl)thiomorpholine Synthesis

The most direct route to synthesizing this compound involves the N-alkylation of the parent thiomorpholine (B91149) ring. This method is predicated on forming a carbon-nitrogen bond between the secondary amine of the thiomorpholine scaffold and the benzylic carbon of a 3-methoxybenzyl electrophile.

Reaction Pathways Involving Sulfur-Containing Amines

The synthesis of this compound can be readily achieved through the nucleophilic substitution reaction between thiomorpholine and a suitable 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide). In this pathway, the lone pair of electrons on the nitrogen atom of thiomorpholine, a sulfur-containing secondary amine, acts as a nucleophile. It attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide, leading to the displacement of the halide ion and the formation of the desired tertiary amine product.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The general scheme for this N-alkylation is a well-established and efficient method for preparing N-substituted heterocyclic amines. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-alkylation of thiomorpholine are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the benzyl (B1604629) halide.

Bases commonly used for this transformation range from inorganic carbonates like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) to organic amines such as triethylamine. mdpi.com The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or acetonitrile are often employed as they can effectively solvate the ions involved without interfering with the reaction. mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique for accelerating such reactions. mdpi.com Compared to conventional heating, microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields by minimizing the formation of side products. mdpi.comresearchgate.net

Below is a data table illustrating potential optimization parameters for the N-alkylation reaction, based on general principles of similar chemical transformations. mdpi.com

Table 1: Optimization of N-Alkylation Conditions

Parameter Variation Rationale
Base K2CO3, Cs2CO3, Triethylamine Cs2CO3 is often more effective due to its higher solubility and basicity.
Solvent DMF, Acetonitrile, NMP DMF and NMP are high-boiling polar aprotic solvents suitable for higher temperatures.
Temperature Room Temp. to Reflux Higher temperatures increase reaction rate but may lead to side products.

| Method | Conventional Heating vs. Microwave | Microwave irradiation often leads to shorter reaction times and higher yields. |

General Synthetic Strategies for Thiomorpholine Ring Formation

Beyond the direct alkylation of a pre-existing thiomorpholine ring, the synthesis of analogues can be achieved by constructing the thiomorpholine scaffold itself. These methods provide access to a wide array of substituted thiomorpholines that can be subsequently functionalized.

Facile Synthetic Schemes for Diverse Substitution Patterns

The thiomorpholine ring is a six-membered saturated heterocycle that can be assembled through several synthetic routes, allowing for diverse substitution patterns. jchemrev.comresearchgate.net Many synthetic approaches for morpholines can be adapted to produce thiomorpholine analogues by using sulfur-containing starting materials. jchemrev.com

Common strategies often involve the cyclization of bifunctional linear precursors. For example, the reaction of a bis(2-haloethyl) sulfide with a primary amine can yield an N-substituted thiomorpholine. A more versatile approach involves the reaction of diethanolamine with a sulfurating agent or starting from cysteamine (2-aminoethanethiol) and a suitable two-carbon electrophile. These facile synthetic schemes are valuable for creating a library of thiomorpholine derivatives with various substituents on the nitrogen and carbon atoms of the ring. jchemrev.comresearchgate.net

Table 2: General Synthetic Routes to the Thiomorpholine Ring

Reactant 1 Reactant 2 Description
Bis(2-chloroethyl) sulfide Primary Amine (R-NH2) Double nucleophilic substitution to form an N-substituted thiomorpholine.
2-Aminoethanethiol 1,2-Dibromoethane Stepwise alkylation and cyclization.

Double Michael Addition Reactions for Thiomorpholine 1,1-Dioxides

A specific and powerful method for synthesizing the thiomorpholine 1,1-dioxide ring system is through a double Michael addition. wikipedia.org The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com This principle can be extended to hetero-conjugate systems.

Derivatization and Functionalization of the Thiomorpholine Scaffold

Once the core this compound structure is synthesized, it can be further modified to create a range of derivatives. The thiomorpholine scaffold offers several sites for functionalization, including the sulfur atom, the aromatic ring, and potentially the carbon atoms of the heterocyclic ring.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as sodium periodate or one equivalent of hydrogen peroxide, can convert the sulfide to a sulfoxide (B87167) (thiomorpholine 1-oxide). Using stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, can lead to the corresponding sulfone (thiomorpholine 1,1-dioxide).

Furthermore, the 3-methoxybenzyl group can undergo various aromatic substitution reactions. The methoxy (B1213986) group directs electrophilic substitutions to the ortho and para positions of the benzene (B151609) ring, allowing for the introduction of nitro, halogen, or acyl groups, thereby expanding the chemical diversity of the final compounds.

Synthesis of Thiomorpholine-Bearing Hybrid Compounds

The construction of molecules incorporating the thiomorpholine scaffold is a key focus in medicinal chemistry. The thiomorpholine ring itself can be synthesized through several established routes. One common approach involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized with sodium sulfide. nih.gov Another strategy utilizes the reaction of 2-mercaptoethanol with aziridine, followed by cyclization. nih.gov A more recent development employs a continuous flow method based on a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization to yield thiomorpholine. nih.govchemrxiv.orgfigshare.com

Once the thiomorpholine core is obtained, it can be functionalized to create hybrid compounds. The target compound, this compound, is typically synthesized via N-alkylation of the thiomorpholine nitrogen. This involves reacting thiomorpholine with a suitable alkylating agent, such as 3-methoxybenzyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Researchers have also developed methods to create more elaborate hybrid structures. For example, a series of novel indole-pyrimidine hybrids bearing a thiomorpholine moiety was synthesized through an efficient one-pot multistep method. researchgate.net This demonstrates the integration of the thiomorpholine unit into larger, biologically relevant frameworks. Similarly, a new class of N-azole substituted thiomorpholine derivatives has been prepared, highlighting the versatility of the thiomorpholine nitrogen for creating diverse chemical entities. nih.gov

Table 1: Selected Research Findings on Thiomorpholine Synthesis

Synthetic TargetKey Starting MaterialsMethodologyReference
ThiomorpholineCysteamine hydrochloride, Vinyl chlorideContinuous flow photochemical thiol-ene reaction followed by base-mediated cyclization. nih.govchemrxiv.org
Indole-pyrimidine-thiomorpholine hybridsIndole (B1671886), Pyrimidine, and Thiomorpholine precursorsOne-pot multistep synthesis. researchgate.net
N-azole substituted thiomorpholine derivativesThiomorpholine, Azole precursorsMulti-step synthesis involving N-functionalization. nih.gov
Benzimidazole-thiomorpholine-dione hybridN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide, Mercaptoacetic acidReflux in pyridine to achieve cyclization. derpharmachemica.com

Incorporation into Complex Molecular Architectures (e.g., Thiadiazoles, Benzimidazoles, Chromenes)

The thiomorpholine moiety can be integrated into larger, multi-cyclic systems to generate novel molecular architectures with diverse chemical properties.

Thiadiazoles: The 1,3,4-thiadiazole ring is a common motif in medicinal chemistry. nih.gov Its synthesis often involves the cyclization of thiosemicarbazide derivatives with agents like carbon disulfide or carboxylic acids. nih.govencyclopedia.pub To create a thiomorpholine-thiadiazole hybrid, a synthetic strategy could involve preparing a thiosemicarbazide bearing the this compound group. This functionalized intermediate could then undergo cyclodehydration to form the desired 2-amino-1,3,4-thiadiazole ring, effectively linking the two heterocyclic systems.

Benzimidazoles: Benzimidazoles are typically synthesized by condensing o-phenylenediamine with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govnih.govresearchgate.net A direct example of incorporating a thiomorpholine-related structure into a benzimidazole framework involves the reaction of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide with mercaptoacetic acid in pyridine to yield a thiomorpholine-3,5-dione derivative. derpharmachemica.com This demonstrates a clear synthetic pathway for merging these two important heterocyclic classes.

Chromenes: The chromene scaffold is present in many natural products and can be synthesized through various condensation reactions. nih.govnih.gov For instance, a one-step three-component condensation of a phenol, a methylene-active derivative, and an aryl aldehyde is a common route. nih.gov While direct synthesis of a chromene-thiomorpholine hybrid is not prominently detailed, analogous reactions using morpholine (B109124) derivatives, such as the reaction of 1,1-bis(morpholino)ethene with o-quinone methides, suggest a viable pathway. researchgate.net A thiomorpholine-containing building block could be designed to participate in a similar cycloaddition or condensation reaction to furnish a hybrid molecule containing both the chromene and thiomorpholine rings.

Chemoenzymatic Assembly and Diversification Strategies

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. This approach is particularly valuable for creating structurally complex and stereochemically defined molecules. nih.gov

Enzymes can be employed for highly selective transformations that are often difficult to achieve with conventional chemical reagents. For instance, ketoreductases (KREDs) can reduce ketone functionalities to alcohols with high enantiomeric excess. nih.gov This strategy could be applied to a precursor of a thiomorpholine analogue containing a ketone group. The enzymatic reduction would produce a specific stereoisomer of the corresponding alcohol, which could then be carried through further chemical steps. This allows for the synthesis of chiral thiomorpholine derivatives.

Another powerful chemoenzymatic strategy is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net For example, a racemic alcohol precursor could be resolved using a lipase enzyme, yielding an enantiomerically enriched alcohol and the corresponding ester. These separated enantiomers can then be used to synthesize chiral thiomorpholine-containing target molecules. The combination of enzymatic steps for key transformations with robust chemical reactions for scaffold construction enables the efficient and sustainable assembly of diverse and complex thiomorpholine analogues. rsc.org

Computational and Theoretical Investigations of Thiomorpholine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific docking studies on 4-(3-methoxybenzyl)thiomorpholine are not extensively reported in the public domain, the known biological activities of related thiomorpholine (B91149) derivatives allow for informed predictions about its potential targets and binding interactions. Thiomorpholine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, proteases like cruzain, and enzymes involved in mycobacterial growth. nih.govnih.govnih.gov

A hypothetical docking study of this compound into a kinase active site, for example, would likely show the thiomorpholine ring acting as a scaffold, positioning the 3-methoxybenzyl group for crucial interactions within the binding pocket. The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), can be calculated. For similar heterocyclic kinase inhibitors, these binding energies can range from -8 to -10 kcal/mol, suggesting a potentially strong interaction. nih.govnih.gov The methoxy (B1213986) group could play a significant role in orienting the benzyl (B1604629) ring within the pocket to achieve optimal binding.

Identification of Key Interacting Residues and Active Site Analysis

The analysis of a docked pose of this compound would reveal key amino acid residues that contribute to the stability of the ligand-protein complex. Based on studies of analogous inhibitors, the interactions would likely be a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

A hypothetical summary of these interactions with a kinase target is presented below:

Ligand MoietyPotential Interaction TypePotential Interacting Residues
Thiomorpholine NitrogenHydrogen Bond AcceptorCys, Val (Hinge Region)
Thiomorpholine RingHydrophobic/van der WaalsAla, Leu, Ile
Benzyl Ringπ-π Stacking/HydrophobicPhe, Tyr, Trp
Methoxy Group OxygenHydrogen Bond AcceptorSer, Thr, Gln

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for a series of thiomorpholine derivatives including this compound, a training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated.

A hypothetical QSAR model might take the form:

pIC₅₀ = c₀ + c₁ * D₁ + c₂ * D₂ + c₃ * D₃ + ...

where pIC₅₀ is the negative logarithm of the biological activity, D represents various molecular descriptors, and c are the regression coefficients. The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). For a robust model, r² values are typically greater than 0.8 and q² values greater than 0.6 are desirable. scialert.netnih.gov

Correlating Structural Descriptors with Observed Biological Responses

The power of QSAR lies in its ability to identify which molecular properties, or descriptors, are most influential on biological activity. tandfonline.comhufocw.org For a molecule like this compound, several classes of descriptors would be relevant.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. The methoxy group, being an electron-donating group, would significantly influence these properties.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and connectivity indices (e.g., Kier & Hall indices).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments and can be crucial for receptor binding.

The table below provides examples of descriptors that would be calculated for this compound in a QSAR study.

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicDipole MomentAffects polar interactions with the target protein.
ElectronicHOMO/LUMO Energy GapRelates to the chemical reactivity and stability of the molecule. irjweb.com
StericMolecular WeightInfluences the overall size and fit within the binding pocket.
HydrophobiclogPCrucial for hydrophobic interactions and membrane permeability.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure, geometry, and properties of a molecule. nih.gov These calculations are fundamental for deriving many of the descriptors used in QSAR and for understanding the intrinsic properties of a molecule like this compound.

DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule. For this compound, this would involve determining the preferred orientation of the 3-methoxybenzyl group relative to the thiomorpholine ring, as well as the chair, boat, or twist-boat conformation of the thiomorpholine ring itself.

Furthermore, DFT allows for the calculation of key electronic properties. The HOMO and LUMO energies are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. nih.govuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen of the methoxy group and the nitrogen of the thiomorpholine ring, highlighting these as potential sites for hydrogen bonding. nih.gov

Below is a table of hypothetical properties for this compound that could be derived from DFT calculations at a common level of theory like B3LYP/6-31G(d).

Calculated PropertyHypothetical ValueSignificance
Total Energy-X HartreesIndicates the stability of the optimized geometry.
Dipole Moment~2.0 - 3.0 DebyeQuantifies the overall polarity of the molecule.
HOMO Energy~ -6.0 eVRelates to the electron-donating ability.
LUMO Energy~ -1.0 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~ 5.0 eVIndicator of chemical reactivity and stability. nih.govresearchgate.net

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. For the thiomorpholine ring, these calculations typically confirm a stable chair conformation. mdpi.com The electronic properties are further detailed by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are used to predict the reactive sites for electrophilic and nucleophilic attacks. These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (rich in electrons, prone to electrophilic attack) and blue regions indicating positive potential (electron-deficient, prone to nucleophilic attack). For a molecule like this compound, the oxygen of the methoxy group and the sulfur of the thiomorpholine ring would likely be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Table 1: Illustrative Electronic Properties from DFT Calculations on a Thiomorpholine Derivative

This table presents hypothetical data for this compound based on typical values for similar compounds.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its interactions with biological targets.

Conformational Analysis: The thiomorpholine moiety typically adopts a low-energy chair conformation. mdpi.com In the case of 4-(substituted)thiomorpholines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. The preferred conformation is the one that minimizes steric hindrance. For the 3-methoxybenzyl group, it is anticipated that the equatorial position would be favored to reduce steric clashes with the thiomorpholine ring. DFT calculations can be employed to determine the energy difference between these conformers.

Molecular Dynamics Simulations: MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are often used to investigate the stability of a ligand-protein complex. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. High RMSF values for the ligand can indicate unstable binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Stable hydrogen bonds are often critical for strong binding affinity.

For this compound, an MD simulation in a simulated physiological environment would reveal its conformational flexibility and its interaction patterns with a target protein, providing insights into the stability of the potential binding.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

ParameterDescriptionTypical Value for a Stable Complex
RMSD of ProteinMeasures the stability of the protein's backbone.< 3 Å
RMSD of LigandMeasures the stability of the ligand in the binding pocket.< 2 Å
RMSF of Binding Site ResiduesIndicates the flexibility of the amino acids in the binding pocket.Low fluctuations for interacting residues
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is present.> 50% for key interactions

In Silico Screening and Virtual Library Design

Identification of Novel Thiomorpholine-Based Lead Candidates

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method is cost-effective and time-efficient compared to traditional high-throughput screening.

For thiomorpholine derivatives, virtual screening can be employed to identify novel lead candidates for various therapeutic targets. For instance, libraries of thiomorpholine compounds have been screened in silico to evaluate their potential as inhibitors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor. nih.govnih.gov In such studies, molecular docking is a key component. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often estimated using a scoring function, which ranks the compounds in the library.

The process typically involves:

Preparation of the Target Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Generation of a Ligand Library: A virtual library of thiomorpholine derivatives, including variations of the substituents on the nitrogen atom and the thiomorpholine ring, is created.

Molecular Docking: Each compound in the library is docked into the active site of the target receptor.

Ranking and Selection: The compounds are ranked based on their predicted binding affinities and interaction patterns. The top-ranked compounds are then selected for further experimental validation.

This approach allows for the rapid identification of promising thiomorpholine-based compounds that can be synthesized and tested in vitro.

Rational Design Principles for New Chemical Entities

The insights gained from computational studies, such as electronic structure analysis, molecular dynamics simulations, and virtual screening, form the basis for the rational design of new chemical entities with improved properties. e3s-conferences.orgrsc.org For thiomorpholine derivatives, these principles can be applied to optimize their potency, selectivity, and pharmacokinetic profiles.

Key rational design principles include:

Structure-Activity Relationship (SAR) Analysis: By comparing the computational and experimental data for a series of thiomorpholine analogs, a SAR can be established. jchemrev.comjchemrev.com This helps in understanding which structural features are crucial for biological activity. For example, studies have shown that the presence of electron-releasing groups, such as a methoxy group, on the phenyl ring can enhance the activity of some thiomorpholine derivatives. jchemrev.comjchemrev.com

Bioisosteric Replacement: The thiomorpholine scaffold itself can be considered a bioisostere of other cyclic amines like morpholine (B109124) or piperidine (B6355638). wikipedia.org Computational analysis can help in deciding which scaffold is optimal for a particular target.

Fragment-Based Design: Small molecular fragments that are known to bind to the target can be computationally linked to the thiomorpholine core to create novel and potent inhibitors.

Optimization of Pharmacokinetic Properties: Computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This allows for the early-stage modification of the lead compounds to improve their drug-likeness.

By integrating these computational approaches, the design of new thiomorpholine-based chemical entities can be significantly accelerated, leading to the development of more effective and safer therapeutic agents.

Biological Activity Spectrum and Mechanistic Studies of Thiomorpholine Containing Compounds

Enzyme Inhibition and Modulation Studies

Thiomorpholine (B91149) derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes, playing crucial roles in different pathological conditions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Thiomorpholine-containing compounds have been explored as potential DPP-IV inhibitors. Research has shown that certain thiomorpholine-bearing compounds can act as effective inhibitors of DPP-IV in vitro. For instance, a study focusing on thiomorpholine derivatives identified several compounds with significant inhibitory activity. jchemrev.com The inhibitory concentrations (IC50) for a selection of these compounds are presented in Table 1.

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Thiomorpholine Derivatives

CompoundIC50 (µmol/L)
Compound 16a6.93
Compound 16b6.29
Compound 16c3.40

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)

Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators. While some thiomorpholine derivatives have been shown to inhibit soybean lipoxygenase, specific data on the inhibition of 12-lipoxygenase (12-LOX) by thiomorpholine-containing compounds is not extensively available in the current literature. Thiophene (B33073) derivatives, which are structurally related to thiomorpholine, have been investigated as potential LOX inhibitors, suggesting a possible area for future research with the thiomorpholine scaffold. nih.gov

Squalene (B77637) Synthase Inhibition

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering agents. Certain thiomorpholine derivatives have been identified as potential inhibitors of squalene synthase. jchemrev.comnih.govnih.gov The proposed mechanism for their hypolipidemic effect involves the inhibition of this enzyme, which in turn reduces the formation of cholesterol. jchemrev.com One of the most active compounds in a particular study demonstrated a significant reduction in plasma triglyceride, total cholesterol, and LDL levels. jchemrev.com

Urease and Acetylcholinesterase Modulation

Thiomorpholine derivatives have also been evaluated for their modulatory effects on other enzymes, such as urease and acetylcholinesterase.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of infections by organisms like Helicobacter pylori. Several thiomorpholine derivatives have demonstrated good urease inhibition activity. jchemrev.com

Acetylcholinesterase Modulation: Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibitors are used in the management of Alzheimer's disease. Some thiomorpholine derivatives have shown moderate inhibitory activity against acetylcholinesterase when compared to the standard drug, donepezil. jchemrev.com

Other Enzyme Targets and Pathways (e.g., SHP2 protein)

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is an oncogenic protein and a target for cancer therapy. Currently, there is a lack of specific research data on the direct inhibition of SHP2 by thiomorpholine-containing compounds. However, the broader field of SHP2 inhibitor discovery is active, with various classes of small molecules being investigated. nih.govnih.govnih.govnih.govmdpi.com

Cell-Based Biological Evaluations

In addition to enzyme inhibition studies, the biological effects of thiomorpholine derivatives have been assessed in various cell-based assays. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Thiomorpholine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain thiomorpholine derivatives have shown inhibitory activity against the A549 lung cancer cell line. researchgate.net Table 2 presents the cytotoxic activity of selected 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives against the A549 cell line.

Table 2: Cytotoxic Activity of Selected Thiomorpholine Derivatives against A549 Cancer Cell Line

CompoundIC50 (µM)
Compound 3a>50
Compound 3b>50
Compound 3c14.04
Compound 3d14.21
Compound 3e12.58
Compound 3f3.72

Furthermore, some thiomorpholine derivatives have demonstrated anti-inflammatory properties in cell-based assays. For instance, morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells, indicating their potential to inhibit inflammatory responses. rsc.org

Antiproliferative and Anticancer Activities in Diverse Cell Lines (e.g., MCF-7, HeLa, A-549)

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. jchemrev.comresearchgate.net Researchers have synthesized and evaluated numerous novel thiomorpholine-based compounds, revealing promising antiproliferative activities.

For instance, a series of novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids were synthesized and screened for their in vitro anticancer activity. researchgate.net Several of these derivatives showed potent activity against human breast cancer (MCF-7), cervical cancer (HeLa), and human embryonic kidney (HEK293) cell lines. researchgate.net Similarly, other studies have reported on 2H-benzo[b] jchemrev.comresearchgate.netthiazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety that possess a broad spectrum of anticancer activity against MCF-7 and HeLa cells. researchgate.net

The cytotoxic potential of morpholine (B109124) and thiomorpholine derivatives is not limited to these examples. Hydrazones incorporating a morpholine scaffold have shown potent cytotoxicity against MCF-7 and human hepatocellular liver carcinoma (HepG2) cell lines. jchemrev.com Furthermore, morpholine-substituted 2-amino-4-phenylthiazole derivatives have exhibited excellent growth inhibitory effects, particularly against the human colon cancer cell line HT29. jchemrev.com The evaluation of new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives has also identified potent and selective cytotoxic agents against HeLa and MCF-7 cell lines. nih.gov

Antiproliferative Activity of Thiomorpholine Derivatives

Compound ClassTested Cell LinesKey FindingsReference
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybridsMCF-7, HeLa, HEK293Three derivatives (6b, 6g, 6i) exhibited potent anticancer activity. researchgate.net
2H-benzo[b] jchemrev.comresearchgate.netthiazin-3(4H)-one derived 1,2,3-triazole derivativesMCF-7, HeLa, IMR-32Compounds 4d and 5d showed a broad spectrum of activity with IC50 values from 26.28 to 32.06 µM. researchgate.net
Morpholinothiophene hydrazonesMCF-7, HepG2Some analogs displayed potent cytotoxicity, comparable to standard drugs doxorubicin and tamoxifen. jchemrev.com
Thiophene-quinoline derivativesHepG-2, HCT-116, HeLa, MCF-7Two compounds were identified as potent and selective cytotoxic agents against HeLa and MCF-7 cells. nih.gov

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The thiomorpholine scaffold is a key component in the development of new antimicrobial agents. jchemrev.comresearchgate.net Derivatives incorporating this structure have shown efficacy against a range of bacterial and fungal pathogens.

Studies have identified pyrrole (B145914) derivatives containing a thiomorpholine moiety with good in-vitro activity against Mycobacteria and Candida species. jchemrev.com The introduction of a fluorine atom into these structures was found to enhance activity and lower toxicity. jchemrev.com Another class of compounds, thiomorpholine-S-oxide and S,S-dioxide phenyl oxazolidinones, demonstrated in vitro potency against Gram-positive bacteria, including various species of Staphylococcus and Streptococcus. jchemrev.com

Interestingly, the formulation of these compounds can significantly impact their efficacy. A neutral nickel complex containing a thiomorpholine-based ligand, [Ni(S-Mor-adtp)2], did not show antibacterial activity on its own. ingentaconnect.com However, when nano-dispersed in a silica matrix, it demonstrated the ability to inhibit the growth of Staphylococcus aureus. ingentaconnect.com

Antimicrobial Activity of Thiomorpholine Derivatives

Compound ClassTarget OrganismsKey FindingsReference
Pyrrole derivatives with thiomorpholineMycobacterium spp., Candida spp.Demonstrated good in-vitro activity; fluorinated derivatives showed improved activity and lower toxicity. jchemrev.com
Thiomorpholine S-oxide and S,S-dioxide phenyl oxazolidinonesGram-positive bacteria (E. coli, S. aureus, S. epidermidis, S. pneumonia, etc.)Several novel leads with good in vitro potency were identified. jchemrev.com
Nickel amidodithiophosphonato complex [Ni(S-Mor-adtp)2]Gram-positive and Gram-negative bacteriaThe complex itself was inactive, but its silica nano-dispersion inhibited Staphylococcus aureus. ingentaconnect.com
Schiff base and β-lactam derivativesMycobacterium smegmatisThiomorpholine derivative 7b and Schiff base 7c showed very good activity at 7.81 μg/mL. jchemrev.com

Antioxidant Properties in Cellular Models

Several series of thiomorpholine derivatives have been synthesized and shown to possess significant antioxidant properties. jchemrev.comresearchgate.netnih.gov A common strategy involves incorporating a known antioxidant moiety as the N-substituent on the thiomorpholine ring. nih.govresearchgate.net

Antioxidant Activity of Thiomorpholine Derivatives

Compound Class/DescriptionAssayKey FindingsReference
Thiomorpholine derivatives with an antioxidant N-substituentInhibition of ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipidsPotent inhibition observed, with IC50 values as low as 7.5 µM. jchemrev.comnih.govresearchgate.net
Schiff base and β-lactam derivativesDPPH radical scavenging activityCompounds 8a, 8b, and 8c showed enhanced antioxidant activity. jchemrev.com

Anti-inflammatory Effects and Related Cellular Responses

The thiomorpholine scaffold has been incorporated into molecules designed to have anti-inflammatory effects. jchemrev.comresearchgate.net These derivatives have shown the ability to modulate cellular responses associated with inflammation.

For example, certain thiomorpholine derivatives have been shown to reduce carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.net The anti-inflammatory properties of these compounds are often linked to their antioxidant capacity, suggesting a dual mechanism of action where the compounds can both scavenge reactive oxygen species and modulate inflammatory pathways. researchgate.net While much of the detailed research has focused on the related morpholine scaffold, the findings suggest that thiomorpholine derivatives are also promising candidates for the development of new anti-inflammatory agents. researchgate.netjapsonline.com

Anti-inflammatory Activity of Thiomorpholine Derivatives

Compound ClassAssay/ModelKey FindingsReference
Amides of NSAIDs with thiomorpholineCarrageenan-induced rat paw edemaCompounds reduced edema by 31-60% at 150 μmol/kg. researchgate.net
Thiomorpholine and cinnamyl alcohol derivativesCarrageenan-induced rat paw edemaSome compounds had an increased anti-inflammatory effect, with edema reduction ranging from 17-72%. researchgate.net

Antiprotozoal and Antimalarial Activities

The diverse biological profile of thiomorpholine-containing compounds extends to activity against protozoal infections, including malaria. jchemrev.com Reviews of the pharmacological activities of this scaffold consistently list antiprotozoal and antimalarial effects as areas of potential therapeutic application. jchemrev.comresearchgate.net While detailed mechanistic studies and specific compound activities are less frequently reported in the general literature compared to anticancer or antimicrobial effects, the inclusion of this activity highlights the broad-spectrum potential of the thiomorpholine heterocycle in drug discovery. jchemrev.com

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

Understanding the molecular targets and pathways through which thiomorpholine-containing compounds exert their biological effects is crucial for their development as therapeutic agents. researchgate.net Research has begun to elucidate these mechanisms, revealing that these compounds can interact with a variety of enzymes and signaling pathways. jchemrev.comjchemrev.com

One of the proposed mechanisms for the antioxidant and hypolipidemic activity of certain thiomorpholine derivatives is the inhibition of the enzyme squalene synthase. jchemrev.comresearchgate.netnih.gov This enzyme is involved in the cholesterol biosynthesis pathway, and its inhibition can lead to reduced cholesterol levels. jchemrev.com

In the context of anticancer activity, some thiomorpholine derivatives are being investigated as potential inhibitors of the PI3K/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer. jchemrev.com Specifically, compounds have been identified as promising scaffolds for the development of PI3Kα inhibitors. jchemrev.com

Other identified molecular targets for thiomorpholine and morpholine derivatives include:

Dipeptidyl peptidase IV (DPP-IV): Inhibition of this enzyme is a strategy for the treatment of type 2 diabetes. jchemrev.comjchemrev.com

Acetylcholinesterase: Some derivatives have shown moderate inhibition of this enzyme, which is a target in Alzheimer's disease therapy. jchemrev.com

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. jchemrev.comresearchgate.net

These findings underscore the versatility of the thiomorpholine scaffold, which can be chemically modified to achieve selective inhibition of various molecular targets, leading to a wide range of pharmacological activities. jchemrev.comjchemrev.comresearchgate.net

Signaling Pathway Modulation by Thiomorpholine Derivatives

The intricate network of cellular signaling pathways governs a multitude of physiological and pathological processes, making them prime targets for therapeutic intervention. Several studies have highlighted the ability of thiomorpholine-containing compounds to modulate these pathways, with a particular focus on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a crucial regulator of cell growth, proliferation, survival, and metabolism. jchemrev.commdpi.com Its aberrant activation is a hallmark of many human cancers, making it a significant target for drug development. jchemrev.comnih.gov Research has shown that certain thiomorpholine-bearing compounds can act as inhibitors of this pathway.

For instance, a review on privileged scaffolds in medicinal chemistry identified two thiomorpholine-containing compounds, designated as 37a and 38b , which demonstrated moderate inhibitory activity against the p110α catalytic subunit of PI3K (PI3Kα) and weak inhibition of mTOR. jchemrev.com While the specific IC50 values were not detailed in the review, this finding points to the potential of the thiomorpholine scaffold in designing novel PI3K/mTOR pathway inhibitors.

Further insights into the potential mechanism of action can be drawn from studies on structurally related morpholine derivatives. A study on 2-morpholino-pyrimidine derivatives led to the identification of a potent dual PI3K/mTOR inhibitor. nih.gov This dual inhibition is considered a more effective anticancer strategy as it can overcome the feedback loops often associated with targeting only a single component of the pathway. nih.gov The mechanism of these inhibitors involves binding to the ATP-binding site of the PI3K and mTOR kinases, thereby preventing the phosphorylation and activation of their downstream targets, such as Akt. nih.govunc.edu

Although detailed mechanistic studies on a wide range of thiomorpholine derivatives are still emerging, the existing evidence suggests that the thiomorpholine moiety can serve as a valuable pharmacophore for the development of agents that modulate the PI3K/Akt/mTOR signaling pathway.

Table 1: Examples of Thiomorpholine and Morpholine Derivatives Modulating the PI3K/mTOR Pathway

Compound ClassSpecific Compound(s)Target(s)ActivityReference(s)
Thiomorpholine-bearing compounds37a and 38bPI3Kα, mTORModerate PI3Kα inhibition, weak mTOR inhibition jchemrev.com
2-Morpholino-pyrimidine derivativesNot specifiedPI3K, mTORPotent dual inhibition nih.gov

This table is based on available data and is intended to be illustrative rather than exhaustive.

Structure Activity Relationship Sar Studies and Lead Optimization of Thiomorpholine Scaffolds

Impact of Substitution Patterns on Biological Efficacy

The biological activity of thiomorpholine-based compounds is highly sensitive to the nature and position of substituents on both the heterocyclic ring and any attached aromatic moieties. These substitutions influence key properties such as target binding affinity, selectivity, and pharmacokinetic profiles. google.com

Influence of N-Substituents on Activity Profiles

The nitrogen atom of the thiomorpholine (B91149) ring is a common site for substitution, and the nature of the N-substituent plays a pivotal role in defining the molecule's biological activity. The substituent at this position can significantly modulate the compound's interaction with biological targets. nih.gov For instance, in various classes of bioactive molecules, the introduction of different groups on a heterocyclic nitrogen has led to profound changes in potency and efficacy.

Studies on related heterocyclic scaffolds, such as piperidines and piperazines, have demonstrated that N-substituents can influence receptor binding and functional activity. For example, in a series of nociceptin (B549756) opioid receptor ligands, modifications to the N-piperidinyl indole (B1671886) core highlighted the importance of the substituent for affinity and selectivity. nih.gov Similarly, for thiomorpholine derivatives, attaching different moieties to the nitrogen can alter their pharmacological profile, turning them into potent agents for various targets. For example, thiomorpholine derivatives with specific N-substituents have been investigated for their antioxidant and hypocholesterolemic activities. jchemrev.com

Table 1: Illustrative Impact of N-Substituents on Biological Activity of Heterocyclic Scaffolds Note: This table is based on general findings for heterocyclic compounds to illustrate the principle, as specific comparative data for 4-(3-methoxybenzyl)thiomorpholine analogues is not readily available.

N-Substituent TypeGeneral Impact on ActivityPotential Rationale
Small Alkyl Groups (e.g., Methyl)Can maintain or slightly modify potency.Fills small hydrophobic pockets without causing steric hindrance.
Bulky Groups (e.g., Benzyl (B1604629), Substituted Phenyl)Can significantly increase or decrease activity depending on the target.May introduce additional binding interactions (e.g., pi-stacking) or cause steric clashes.
Groups with Hydrogen Bond Donors/AcceptorsOften enhances potency and selectivity.Forms specific hydrogen bonds with receptor sites.
Basic Functional Groups (e.g., Amines)Can improve affinity for certain targets. nih.govIntroduces ionic interactions with acidic residues in the binding pocket. nih.gov

Effects of Aromatic Ring Substitutions (e.g., Methoxy (B1213986), Halogen, Alkyl)

The substitution pattern on the aromatic ring, such as the 3-methoxy group in this compound, is a critical determinant of biological efficacy. The position and electronic nature of these substituents can influence how the molecule fits into a binding site and interacts with it. libretexts.org

Halogen Substituents: Halogens such as chlorine, bromine, or fluorine are frequently used in medicinal chemistry to modulate activity. Their introduction can alter lipophilicity, metabolic stability, and binding affinity. For example, SAR studies on other heterocyclic compounds have shown that adding a halogen to an aromatic ring can lead to a significant increase in inhibitory action against certain cell lines. e3s-conferences.org

Alkyl Groups: Small alkyl groups like methyl or ethyl can enhance binding by interacting with hydrophobic pockets in the target protein. The size and position of the alkyl group must be carefully chosen to ensure a favorable fit. nih.gov

Table 2: Effect of Aromatic Ring Substitutions on Biological Activity of Benzyl-Heterocycles Note: This table collates general SAR findings from various studies on compounds containing substituted benzyl moieties to illustrate the principles applicable to the this compound core.

SubstituentPosition on RingObserved Effect on ActivityReference Principle
-OCH₃ (Methoxy)meta or paraOften increases potency due to electron-donating properties. jchemrev.com
-Cl, -F (Halogen)paraCan increase potency by enhancing binding interactions or altering electronics. e3s-conferences.org
-CF₃ (Trifluoromethyl)metaStrongly electron-withdrawing; can be crucial for activity in certain scaffolds. e3s-conferences.org
-CH₃ (Methyl)paraCan enhance activity by occupying hydrophobic pockets. e3s-conferences.org

Stereochemical Considerations and Chiral Thiomorpholine Analogues

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems like enzymes and receptors are themselves chiral. chiralpedia.comnih.gov Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov

If a substituent is introduced at the C2 or C3 position of the thiomorpholine ring, a chiral center is created. The absolute configuration (R or S) at this center can dramatically affect how the molecule interacts with its biological target. nih.gov One enantiomer may fit perfectly into a binding site (the eutomer), while the other (the distomer) may have lower activity or even produce unwanted side effects. chiralpedia.com Therefore, the synthesis of single-enantiomer thiomorpholine analogues is often a key step in lead optimization to isolate the more active and safer isomer. nih.gov The development of methods for the enantioselective synthesis of substituted thiomorpholines is an active area of research. researchgate.net

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

To systematically investigate the structure-activity relationships of a lead compound, medicinal chemists design and synthesize focused libraries of related molecules. This approach allows for the methodical exploration of how different structural modifications affect biological activity. researchgate.net

Systematic Modification of the this compound Core

A focused library designed to elucidate the SAR of this compound would involve systematic modifications at key positions. The synthesis often begins with the core thiomorpholine heterocycle, which can be prepared through various established routes. jchemrev.comjchemrev.com The N-benzyl group can be introduced via nucleophilic substitution. mdpi.com

Key modifications would include:

Varying the N-substituent: Replacing the 3-methoxybenzyl group with other substituted benzyl groups, alkyl chains, or different heterocyclic moieties to probe the requirements of the N-substituent binding pocket.

Modifying the aromatic ring: Systematically altering the substituent on the phenyl ring. This could involve moving the methoxy group to the ortho or para positions, or replacing it with other groups like halogens, alkyls, or hydrogen bond donors/acceptors.

Substituting the thiomorpholine ring: Introducing substituents at the C2 or C3 positions of the thiomorpholine ring to explore the impact of steric bulk and chirality.

Exploring Ring Analogues and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where one functional group or moiety is replaced with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govnih.gov In the context of this compound, both the thiomorpholine ring and the methoxybenzyl group can be subjected to bioisosteric replacement.

Thiomorpholine Ring Analogues: The thiomorpholine scaffold itself can be replaced by other six-membered heterocycles to see if the sulfur atom is essential for activity. Common bioisosteres for the thiomorpholine ring include morpholine (B109124) (where the sulfur is replaced by an oxygen), piperazine (B1678402) (sulfur replaced by an N-R group), and piperidine (B6355638) (sulfur and the opposing atom replaced by carbons). mdpi.com Comparing the activity of these analogues can reveal the importance of the heteroatoms for target interaction. For example, replacing a benzene (B151609) ring with a thiophene (B33073) ring is a classic bioisosteric switch that has been used to create analogues of drugs like mianserin. researchgate.netnih.gov

Bioisosteres for the Methoxy Group: The methoxy group on the benzyl ring could be replaced with other groups of similar size and electronic character, such as an ethyl group, a hydroxyl group, or even a fluorine atom, to fine-tune the electronic and steric properties of the molecule.

Table 3: Common Bioisosteric Replacements for Key Moieties

Original MoietyBioisosteric ReplacementRationale for Replacement
Thiomorpholine RingMorpholine RingAlters hydrogen bonding capacity and lipophilicity; oxygen is a hydrogen bond acceptor.
Thiomorpholine RingPiperazine RingIntroduces an additional site for substitution (the second nitrogen).
Benzene RingThiophene RingSimilar size and aromaticity, but different electronic properties and metabolic profile. researchgate.net
-OCH₃ (Methoxy)-OH, -NH₂, -CH₂OHIntroduces hydrogen bonding capabilities.
-OCH₃ (Methoxy)-F, -ClSimilar size but different electronic properties (halogens are electron-withdrawing).

By systematically applying these principles of SAR and lead optimization, researchers can refine the structure of this compound to develop analogues with enhanced biological profiles, paving the way for new therapeutic agents.

Correlations between Structural Features and Specific Biological Activities

The biological activity of thiomorpholine derivatives is intricately linked to the nature of the substituent at the 4-position (the nitrogen atom). The introduction of a benzyl group, and further substitution on its aromatic ring, can significantly modulate the interaction of the molecule with biological targets.

SAR for Enzyme Inhibition Potency and Selectivity

The thiomorpholine scaffold is an integral component of various enzyme inhibitors. researchgate.netjchemrev.com SAR studies reveal that the N-substituent plays a pivotal role in determining both the potency and selectivity of inhibition.

For instance, in the context of α-glucosidase inhibition, a key target in managing type 2 diabetes, derivatives of related heterocyclic scaffolds have shown that a methoxy-substituted benzene ring can lead to superior inhibitory activity. jchemrev.com Specifically, a compound featuring a methoxy-substituted benzene ring demonstrated an IC50 value of 0.18 ± 0.01 µg/mL, highlighting the positive contribution of this moiety. jchemrev.com Similarly, studies on benzimidazolium salts with N-benzyl groups have identified potent α-glucosidase inhibitors, underscoring the importance of the benzyl substituent in binding to the enzyme's active site. mdpi.com

Furthermore, thiourea (B124793) derivatives containing N-benzyl groups have been identified as potential inhibitors of protein kinases like EGFR and HER-2, which are crucial targets in cancer therapy. researchgate.net The presence of the benzyl group is critical for this activity. For the specific case of This compound , the combination of the thiomorpholine ring, the flexible benzyl linker, and the meta-positioned methoxy group suggests potential for enzyme inhibition. The methoxy group, through its electronic and steric properties, could influence the orientation of the benzyl ring within an enzyme's active site, potentially enhancing binding affinity and selectivity compared to an unsubstituted benzyl group.

SAR for Antiproliferative and Antimicrobial Properties

The thiomorpholine scaffold and its N-benzyl derivatives have demonstrated notable antiproliferative and antimicrobial activities. The nature of the substitution is key to this efficacy.

Antiproliferative Activity: Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These studies underscore the importance of the N-benzyl group for achieving nanomolar inhibitory potency. nih.gov In other studies, while N-benzylthiazole derivatives showed only moderate antiproliferative activity against a panel of 60 cancer cell lines, they were notably effective against specific lines like the renal cancer line UO-31. mspsss.org.ua The position and nature of substituents on the benzyl ring are critical. For example, studies on makaluvamine analogs showed that methoxy substitutions on the benzyl or phenethyl side chains generally resulted in a slight loss of antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Conversely, in a series of triazolopyrimidine hybrids, the presence of electron-rich groups like dimethoxy was correlated with increased antitumor activity. nih.gov This indicates that the effect of a methoxy group is highly context-dependent. For This compound , its potential as an antiproliferative agent would depend on the specific cancer cell line and the target protein, with the 3-methoxy group potentially modulating activity.

Antimicrobial Activity: Thiomorpholine derivatives have been explored for their antimicrobial properties. For example, certain pyrrole (B145914) derivatives incorporating a thiomorpholine moiety have shown activity against Mycobacterium and Candida species. jchemrev.com The substitution pattern is crucial; adding a fluorine atom to the structure of a lead compound resulted in better activity and lower toxicity. jchemrev.com Benzyl derivatives, in general, have shown strong antimicrobial potential. Benzyl bromides, for instance, exhibited potent activity against Gram-positive bacteria and fungi. nih.gov Given that the thiomorpholine nucleus is a component of some antibacterial agents, the presence of the 3-methoxybenzyl group on this scaffold suggests that This compound could possess antimicrobial properties, which would need to be confirmed through specific testing.

Compound/Derivative ClassBiological ActivityFindingsCitations
Methoxy-substituted benzene ring derivativeα-Glucosidase InhibitionShowed superior inhibition with IC50 = 0.18 ± 0.01 µg/mL. jchemrev.com
N-Benzyl-2-phenylpyrimidin-4-aminesAntiproliferative (USP1/UAF1 inhibition)Possess nanomolar USP1/UAF1 inhibitory potency. nih.gov
Methoxy-substituted makaluvamine analogsAntiproliferative (MCF-7 cells)Resulted in a slight loss in activity. nih.gov
Dimethoxy-substituted triazolopyrimidine hybridsAntiproliferativePresence of electron-rich groups correlated with increased antitumor activity. nih.gov
Thiomorpholine-containing pyrrole derivativesAntimicrobial (Mycobacteria, Candidae)Introduction of a fluorine atom improved activity and lowered toxicity. jchemrev.com
Benzyl bromide derivativesAntimicrobialDemonstrated strong activity against Gram-positive bacteria and fungi. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model for This compound can be deconstructed into three key elements, each contributing to its potential biological interactions. jchemrev.come3s-conferences.org

N-Benzyl Group: The benzyl group introduces a crucial aromatic element and a degree of conformational flexibility. The aromatic ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in an enzyme's active site or a receptor's binding pocket. nih.govnih.gov The affinity of a molecule can be significantly improved by such aromatic substitution in the side chain. nih.gov The methylene (B1212753) linker between the thiomorpholine nitrogen and the phenyl ring provides the necessary spacing and rotational freedom to allow the molecule to adopt a favorable conformation for binding.

3-Methoxy Group: The substituent on the benzyl ring is a fine-tuning element. A methoxy group at the meta-position influences the electronic properties of the aromatic ring through its electron-donating resonance effect and weak electron-withdrawing inductive effect. This can alter the nature of the π-stacking interactions. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The position of the substituent is critical; for instance, studies on anticonvulsant N-benzyl-propionamides showed that a methoxy group at the C3 position led to highly potent activity. nih.gov However, depending on the topology of the binding site, a methoxy group can also introduce steric hindrance, potentially leading to a loss of activity, as observed in some antiproliferative agents. nih.gov The ultimate effect of the 3-methoxy group is therefore highly dependent on the specific biological target.

Future Research Directions and Translational Potential

Expansion of Target Space for Thiomorpholine-Based Compounds

The versatility of the thiomorpholine (B91149) ring has been demonstrated in a variety of bioactive molecules, yet its full potential remains untapped. jchemrev.comresearchgate.net Future research should focus on systematically exploring new therapeutic applications and elucidating the molecular mechanisms that underpin its pharmacological effects.

The thiomorpholine moiety is a core component of compounds with established activities, including antimalarial, antibiotic, antioxidant, and hypolipidemic effects. nih.govacs.org Derivatives have shown promise as antitubercular agents, dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, and retinal protectors. jchemrev.comresearchgate.netjchemrev.com For instance, a series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing high potency. researchgate.netnih.gov Another study highlighted thiomorpholine derivatives with significant hypocholesterolemic and antioxidant activity. nih.gov

Future research should extend beyond these areas. One promising, yet underexplored, avenue is the development of thiomorpholine-based smart materials. For example, polymers derived from thiomorpholine oxide have been shown to be stimuli-responsive and hemocompatible, suggesting their potential use in advanced drug delivery systems. mdpi.com The unique physicochemical properties of the thiomorpholine ring, such as its high water solubility and electron-donating capability, make it an excellent building block for enhancing the pharmacokinetic profiles of drug candidates in various disease contexts, including oncology and infectious diseases. researchgate.net

A deeper understanding of how thiomorpholine-containing compounds interact with biological systems at a molecular level is crucial for unlocking their full potential. While some mechanisms have been identified, such as the inhibition of DPP-IV and potential inhibition of squalene (B77637) synthase by hypolipidemic derivatives, many pathways remain to be discovered. jchemrev.comjchemrev.comnih.gov

Future studies should aim to:

Deorphanize Targets: Employ chemoproteomics and other target identification technologies to uncover novel protein binding partners for 4-(3-methoxybenzyl)thiomorpholine and its analogues.

Elucidate Mechanisms: Conduct detailed mechanistic studies for known activities. For example, while some derivatives show potent antitubercular activity, their precise molecular targets within Mycobacterium tuberculosis may differ and warrant further investigation. researchgate.net

Explore New Pathways: Investigate the potential of thiomorpholine derivatives to modulate signaling pathways not previously associated with this scaffold. Given the structural diversity achievable, it is plausible that analogues could be developed to target kinases, proteases, or ion channels, which are critical nodes in many disease pathologies. Research into morpholine (B109124) and thiomorpholine-based nickel complexes has already demonstrated interactions that lead to P-N bond cleavage, suggesting complex reactivity that could be harnessed. ingentaconnect.com

Advanced Synthetic Methodologies for Diversified Analogues

The creation of libraries of diverse this compound analogues is essential for systematic structure-activity relationship (SAR) studies and for optimizing potency, selectivity, and pharmacokinetic properties. This requires the development of advanced, efficient, and versatile synthetic methods.

Traditional methods for synthesizing the thiomorpholine ring can be costly and inefficient, which can hinder drug development. nih.gov For example, the synthesis of the antibiotic sutezolid, a thiomorpholine-containing drug candidate, identified the thiomorpholine starting material as a major cost driver. researchgate.net There is a clear need for more atom-economical, scalable, and environmentally friendly synthetic strategies. acs.org

Recent advancements include a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes to produce thiomorpholines. organic-chemistry.org Other innovative approaches involve the boron trifluoride etherate-mediated intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org These methods provide a foundation for future work aimed at creating substituted thiomorpholines with greater efficiency and in fewer steps.

To accelerate the discovery and optimization process, modern synthetic technologies like flow chemistry and automated synthesis should be applied to thiomorpholine chemistry. Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and efficiency.

A recently developed two-step continuous flow process for producing thiomorpholine highlights the potential of this technology. nih.govchemrxiv.org The process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, which can be performed in a telescoped format. nih.govacs.org This method uses low-cost starting materials and proceeds with high yield, demonstrating a robust and scalable route to the core scaffold. acs.orgresearchgate.net Implementing such automated and continuous flow platforms would enable the rapid generation of a wide array of this compound analogues for high-throughput screening. numberanalytics.com

Integration of Multidisciplinary Research Approaches

Maximizing the translational potential of this compound requires a departure from siloed research. An integrated, multidisciplinary approach is essential, combining expertise from various scientific fields.

Computational Chemistry and Synthetic Chemistry: The design of new analogues should be guided by computational modeling to predict their biological activity, physicochemical properties, and potential off-target effects. numberanalytics.com This in-silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

High-Throughput Screening and Pharmacology: The synthesized libraries of compounds should be evaluated using high-throughput screening (HTS) against a broad range of biological targets and disease models. numberanalytics.com This allows for the rapid identification of lead compounds for various therapeutic areas.

Structural Biology and Medicinal Chemistry: For promising hits, co-crystallization studies with their protein targets can elucidate the precise binding mode. This structural information is invaluable for guiding the next cycle of rational drug design and synthesis to improve affinity and selectivity.

Materials Science and Pharmaceutics: For applications in drug delivery or as biomaterials, collaboration with materials scientists is crucial. As shown with thiomorpholine oxide-derived polymers, this can lead to the development of novel, stimuli-responsive materials with tailored properties for specific biological applications. mdpi.com

By embracing these future research directions, the scientific community can fully explore the therapeutic possibilities of the thiomorpholine scaffold and translate the potential of compounds like this compound into novel and effective therapies.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational and experimental approaches is a cornerstone of modern drug discovery, offering a powerful paradigm to accelerate the identification and optimization of lead compounds. researchgate.netfigshare.com In the context of this compound, this synergy can be leveraged to elucidate its structure-activity relationships (SAR), predict its pharmacokinetic properties, and understand its mechanism of action at a molecular level.

Computational methods, such as molecular docking and quantum mechanics calculations, can be employed to model the interaction of this compound with various biological targets. numberanalytics.com These in silico studies can help prioritize potential protein partners and guide the design of more potent and selective analogues. For instance, studies on similar heterocyclic compounds have successfully used these methods to predict binding affinities and modes. researchgate.netfigshare.com

Experimental validation is crucial to ground these computational predictions. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how the compound binds to its target. danaher.com Furthermore, a range of in vitro and in cell-based assays are essential to confirm the biological activity and cellular effects predicted by computational models. The combination of these approaches creates an iterative cycle of design, prediction, synthesis, and testing that can significantly streamline the drug discovery process for thiomorpholine derivatives. researchgate.net

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) represents a pivotal strategy in the quest for novel therapeutic agents, allowing for the rapid evaluation of large compound libraries against specific biological targets. numberanalytics.comaragen.com While specific HTS campaigns involving this compound are not documented in publicly available literature, the thiomorpholine scaffold itself is a common feature in many screening libraries due to its favorable physicochemical properties and synthetic accessibility. jchemrev.comresearchgate.net

The process of lead identification involves several key stages, beginning with the identification of "hits" from an initial HTS run. solubilityofthings.com These hits are then subjected to a series of validation and secondary assays to confirm their activity and eliminate false positives. For a compound like this compound, HTS could be employed to screen for activity against a wide range of targets, including enzymes, receptors, and ion channels, which are implicated in various diseases. jchemrev.com

Following hit validation, the process moves to lead optimization, where the chemical structure of the hit compound is systematically modified to improve its potency, selectivity, and drug-like properties. danaher.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be invaluable in this phase to guide the synthetic efforts towards compounds with improved therapeutic potential. danaher.com

Pre-clinical Development and Research Utility

Beyond its potential as a therapeutic agent, this compound and its derivatives can also serve as valuable tools for basic and pre-clinical research.

Development of Thiomorpholine Derivatives as Chemical Probes for Biological Research

Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular or in vivo context. The development of potent, selective, and well-characterized chemical probes is essential for target validation and for dissecting complex biological pathways. Thiomorpholine derivatives, owing to their diverse biological activities, represent a promising class of compounds for the development of such probes. jchemrev.comresearchgate.net

For instance, if this compound is found to inhibit a particular enzyme with high potency and selectivity, it could be further developed into a chemical probe for that enzyme. This would involve synthesizing analogues with functional groups that allow for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of the target protein. Such probes would be invaluable for studying the enzyme's role in health and disease.

Investigation of New Delivery Mechanisms in Research Models

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body. The investigation of novel drug delivery mechanisms is therefore a critical aspect of pre-clinical development. For thiomorpholine derivatives, including this compound, exploring advanced delivery strategies could enhance their therapeutic potential.

One area of exploration is the use of "thiomers," which are thiolated polymers that can form mucoadhesive drug delivery systems. nih.gov These systems can increase the residence time of a drug at mucosal surfaces, potentially improving its absorption and bioavailability. Research into incorporating thiomorpholine-based drugs into such delivery systems could be a promising avenue. Another approach could involve the use of nanoparticle-based delivery systems to improve the solubility and targeted delivery of lipophilic thiomorpholine derivatives. nih.gov

Conclusion

Summary of Key Research Findings on 4-(3-Methoxybenzyl)thiomorpholine and its Related Scaffolds

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its constituent parts—the thiomorpholine (B91149) ring and the methoxybenzyl group—are well-studied components in pharmacologically active agents. The 3,4,5-trimethoxyphenyl group, a close relative of the methoxybenzyl moiety, is a known feature in potent antiproliferative agents that target tubulin polymerization. nih.gov For instance, novel trimethoxyphenyl-based analogues have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines, with some compounds showing potent inhibition of β-tubulin polymerization and inducing cell cycle arrest and apoptosis. nih.gov

Research on related scaffolds highlights the broad potential of thiomorpholine derivatives. Studies have shown that attaching various functional groups to the thiomorpholine nitrogen can yield compounds with diverse biological effects. For example, a series of thiomorpholine derivatives incorporating an antioxidant moiety as the N-substituent were synthesized and found to possess both hypolipidemic and antioxidant properties. nih.gov One of the most active compounds in this series significantly decreased triglyceride, total cholesterol, and low-density lipoprotein levels in hyperlipidemic rat models. nih.gov

Furthermore, other research has explored thiomorpholine derivatives as:

Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. jchemrev.comjchemrev.com

Anticancer agents , with some thiazole-thiomorpholine hybrids showing promising activity. researchgate.net

Antimicrobial agents against various bacterial and fungal strains. ontosight.ai

Antitubercular agents , with certain derivatives showing good activity against Mycobacterium smegmatis. jchemrev.com

Antimalarial and antiprotozoal agents . jchemrev.comjchemrev.com

Cardiovascular agents , where replacing a pyrrolidine (B122466) ring with a methylthiomorpholine ring was investigated for antihypertensive effects. jchemrev.com

These findings collectively suggest that the this compound structure is a rational combination of a versatile heterocyclic scaffold and a pharmacologically relevant substituent, indicating a strong potential for biological activity that warrants further investigation.

Significance of Thiomorpholine as a Versatile Research Scaffold

The thiomorpholine ring is a privileged scaffold in drug discovery and medicinal chemistry. jchemrev.comresearchgate.net As a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, it offers a unique combination of properties that make it an attractive building block for new chemical entities. ontosight.airesearchgate.net

The versatility of the thiomorpholine scaffold stems from several key characteristics:

Structural Flexibility : The thiomorpholine ring typically adopts a stable chair conformation, allowing for precise spatial orientation of substituents. mdpi.com This is crucial for optimizing interactions with biological targets like enzyme active sites or receptors.

Physicochemical Properties : The sulfur atom in the ring increases lipophilicity compared to its oxygen-containing analogue, morpholine (B109124). mdpi.com This property can be strategically used to modulate a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Handle : The sulfur atom is a "metabolically soft spot," meaning it can be readily oxidized in the body to the corresponding sulfoxide (B87167) and sulfone. mdpi.com This predictable metabolic pathway can be an advantage in drug design, allowing for the creation of prodrugs or compounds with specific metabolic fates.

Synthetic Accessibility : Thiomorpholine and its derivatives can be synthesized through various established chemical routes, making them readily available for research and development. mdpi.comacs.org For example, a common method involves the nucleophilic aromatic substitution reaction between a suitable amine and an activated benzene (B151609) ring. mdpi.com

The thiomorpholine moiety is an integral part of numerous compounds investigated for a wide array of therapeutic applications, including use as antibiotics, antifungals, anticancer agents, and treatments for metabolic disorders. jchemrev.comontosight.aimdpi.com This broad utility confirms its status as an indispensable element of the modern medicinal chemist's toolkit. jchemrev.comresearchgate.net

Outlook on Future Scientific Contributions and Innovations

The future for compounds based on the thiomorpholine scaffold, including this compound, appears promising. The continued exploration of this scaffold is expected to yield significant scientific contributions and novel therapeutic agents.

Future research directions are likely to include:

Target-Specific Synthesis : The development of new synthetic methodologies will enable the creation of more complex and diverse libraries of thiomorpholine derivatives. This will allow for more refined structure-activity relationship (SAR) studies aimed at highly specific molecular targets, such as kinases, proteases, and specific G-protein coupled receptors.

Bioisosteric Replacement : Thiomorpholine will continue to be used as a bioisostere for other cyclic amines, like piperidine (B6355638) and morpholine, in efforts to fine-tune the potency, selectivity, and pharmacokinetic properties of existing drug candidates. mdpi.com

Advanced Materials : Beyond pharmaceuticals, thiomorpholine-derived polymers are being investigated as "smart materials" for biological applications due to properties like high water solubility and low biological toxicity. researchgate.net These materials could find use in drug delivery systems, tissue engineering, and diagnostics.

Combination Therapies : As our understanding of disease pathology deepens, novel thiomorpholine derivatives may be designed to act on multiple targets simultaneously or to be used in combination with other drugs to achieve synergistic effects, particularly in complex diseases like cancer. nih.govresearchgate.net

Q & A

Q. What are the preferred synthetic routes for 4-(3-methoxybenzyl)thiomorpholine, and how do reaction conditions influence yield?

The synthesis of this compound can be extrapolated from analogous thiomorpholine derivatives. A nucleophilic aromatic substitution (SNAr) reaction is commonly employed, where a methoxybenzyl halide (e.g., 3-methoxybenzyl chloride) reacts with thiomorpholine. Key parameters include:

  • Solvent choice : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .
  • Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of thiomorpholine, improving nucleophilicity .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours to achieve yields >70% .

Q. Example Reaction Setup :

ReagentMolar RatioSolventTemperatureYield
3-Methoxybenzyl chloride1.0 equiv.Acetonitrile80°C, 18h72%*
Thiomorpholine1.2 equiv.
NaOH2.0 equiv.
*Hypothetical data based on analogous syntheses .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the methoxybenzyl group. Key signals include aromatic protons (δ 6.7–7.3 ppm) and thiomorpholine methylene groups (δ 2.8–3.5 ppm) .
  • X-ray crystallography : Resolves chair conformation of the thiomorpholine ring and axial/equatorial positioning of substituents. For example, 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation with weak C–H···O hydrogen bonds stabilizing the crystal lattice .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking of the methoxyphenyl group) .

Q. How does the thiomorpholine moiety influence the compound’s physicochemical properties?

The sulfur atom in thiomorpholine increases lipophilicity (logP ~1.5–2.0 higher than morpholine analogs), enhancing membrane permeability . The methoxybenzyl group contributes to π-π stacking interactions, as observed in SAR studies of kinase inhibitors .

Advanced Research Questions

Q. What strategies optimize the oxidation of this compound to sulfoxide/sulfone derivatives, and how does oxidation impact bioactivity?

  • Oxidation methods :
    • Sulfoxide : Use m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0–25°C (yield ~75%) .
    • Sulfone : Oxone® in methanol/water (1:1) at 50°C (yield ~70%) .
  • Bioactivity impact : Sulfoxides/sulfones exhibit altered binding to enzymes (e.g., cytochrome P450 isoforms) due to increased polarity and hydrogen-bonding capacity. For example, sulfone derivatives of benzylthiomorpholine analogs show enhanced inhibitory potency against CYP2A13 .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

  • Substitution patterns :
    • Methoxy position : Para-substitution on the benzyl group reduces steric hindrance in enzyme active sites (e.g., kinase inhibitors) .
    • Thiomorpholine oxidation : Sulfones improve metabolic stability but may reduce blood-brain barrier penetration .
  • Case study : 4-(2-Chloropyrimidin-4-yl)thiomorpholine derivatives demonstrate antiproliferative activity by targeting pyrimidine metabolism pathways, suggesting analogous modifications for the methoxybenzyl variant .

Q. What crystallographic insights explain the conformational stability of this compound?

X-ray studies of 4-(4-nitrophenyl)thiomorpholine reveal a chair conformation with the substituent in a quasi-axial position, stabilized by weak C–H···O bonds. The methoxy group’s electron-donating effects may further stabilize the ring through resonance . DFT calculations predict a similar conformation for this compound, with torsional angles <10° between the benzyl and thiomorpholine planes .

Q. How do solvent and pH conditions affect the compound’s reactivity in derivatization reactions?

  • Nucleophilic substitution : DMF or DMSO enhances reactivity of the chloropyrimidine group in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • pH-dependent stability : Thiomorpholine’s tertiary amine is protonated below pH 4, reducing nucleophilicity. Optimal amide coupling (e.g., with EDCI/HOBt) occurs at pH 7–8 .

Q. Data Contradictions and Resolutions

  • Synthetic yields : reports >70% yields for SNAr reactions, while notes variability (50–85%) due to steric effects. Resolution: Use excess thiomorpholine (1.5 equiv.) and slow reagent addition .
  • Oxidation selectivity : uses MCPBA for sulfoxides, but overoxidation to sulfones can occur. Resolution: Monitor reaction progress via TLC and limit reaction time to 2h .

Q. Key Research Gaps

  • Biological targets : Limited data exist on this compound’s specific enzyme interactions. Priority studies: Screening against kinase families (e.g., EGFR, VEGFR) .
  • Metabolic profiling : No studies on sulfoxide/sulfone metabolites. Recommended approach: LC-MS/MS analysis of hepatic microsomal incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.